molecular formula C15H14Cl2N2O2 B11444018 N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B11444018
M. Wt: 325.2 g/mol
InChI Key: KOEPUVBPGYPDAT-UHFFFAOYSA-N
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Description

N-(2,5-DICHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a cyclohepta[d][1,2]oxazole core substituted with a 2,5-dichlorophenyl group and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, such as a 2,5-dichlorophenyl-substituted cycloheptanone, with an appropriate oxazole-forming reagent under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors to improve reaction efficiency and control. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-DICHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole core.

Uniqueness

N-(2,5-DICHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a cyclohepta[d][1,2]oxazole core and a dichlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other oxazole derivatives.

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C15H14Cl2N2O2/c16-9-6-7-11(17)12(8-9)18-15(20)14-10-4-2-1-3-5-13(10)21-19-14/h6-8H,1-5H2,(H,18,20)

InChI Key

KOEPUVBPGYPDAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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